molecular formula C17H19NO5S B4960979 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B4960979
M. Wt: 349.4 g/mol
InChI Key: ALGGJJNMJBRNAW-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in an aqueous alkaline medium, such as a 10% aqueous sodium carbonate solution, under dynamic pH control. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to maintain precise temperature and pH conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a potential inhibitor for certain enzymes, making it useful in biological studies.

  • Medicine: Due to its antibacterial properties, it can be explored as a therapeutic agent for treating bacterial infections.

  • Industry: It can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from growing and reproducing. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Bromobenzenesulfonamide

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Acetamidobenzenesulfonamide

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitrobenzenesulfonamide

Uniqueness: N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide stands out due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-8-16(21-3)17(9-12(11)2)24(19,20)18-13-4-5-14-15(10-13)23-7-6-22-14/h4-5,8-10,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGGJJNMJBRNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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